N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of difluorophenyl and methylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Uniqueness
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can result in different pharmacological profiles and applications compared to its analogs .
Properties
Molecular Formula |
C14H12F2N2O2S |
---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3 |
InChI Key |
SNXMSULXSGUYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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